

# The Discovery and Synthesis of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Osimertinib, marketed as Tagrisso™ and formerly known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of osimertinib.

## **Discovery and Medicinal Chemistry**

The development of osimertinib was initiated by AstraZeneca in May 2009, prompted by the clinical challenge of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[5] In many patients, this resistance is driven by the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[1][6]

The medicinal chemistry program adopted a structure-guided design strategy to develop a potent and selective inhibitor.[5] The core of the molecule is a mono-anilino-pyrimidine scaffold, which distinguishes it structurally from other third-generation inhibitors.[3][7] A key feature is the



presence of an acrylamide group, which acts as a Michael acceptor. This group is positioned to form a covalent bond with the cysteine-797 residue located in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition.[3][8] This targeted covalent approach provides high potency against the mutant forms of the receptor. The program successfully evolved a lead compound into the clinical candidate, AZD9291, which demonstrated high potency against both sensitizing and T790M resistance mutations while maintaining a significant margin of selectivity over wild-type EGFR.[1]

# **Synthesis of Osimertinib (AZD9291)**

The synthesis of osimertinib has been approached through various routes, with improvements focused on increasing yield, reducing costs, and enhancing scalability for large-scale manufacturing. A common convergent synthesis involves the preparation of two key intermediates followed by a final coupling and amidation sequence.

#### **Experimental Protocol: Representative Synthesis**

A representative synthesis involves the following key steps, though various modifications exist in the literature:

- Preparation of the Pyrimidine Core: A substituted pyrimidine intermediate is synthesized, often starting from commercially available materials. This fragment contains the necessary functionalities for subsequent coupling reactions.
- Preparation of the Aniline Moiety: A complex aniline derivative containing the N,Ndimethylaminoethyl(methyl)amino side chain is prepared. This typically involves multiple steps, including nitration, reduction, and alkylation reactions.
- Coupling Reaction: The pyrimidine core and the aniline moiety are coupled, commonly through a nucleophilic aromatic substitution (SNAr) reaction, to form the central diaminopyrimidine structure.
- Final Amidation: The final step involves the acylation of the aniline nitrogen with acryloyl
  chloride or a related acrylic acid derivative to install the reactive acrylamide warhead. This is
  often the most critical step, requiring careful control of reaction conditions to avoid
  polymerization and other side reactions.



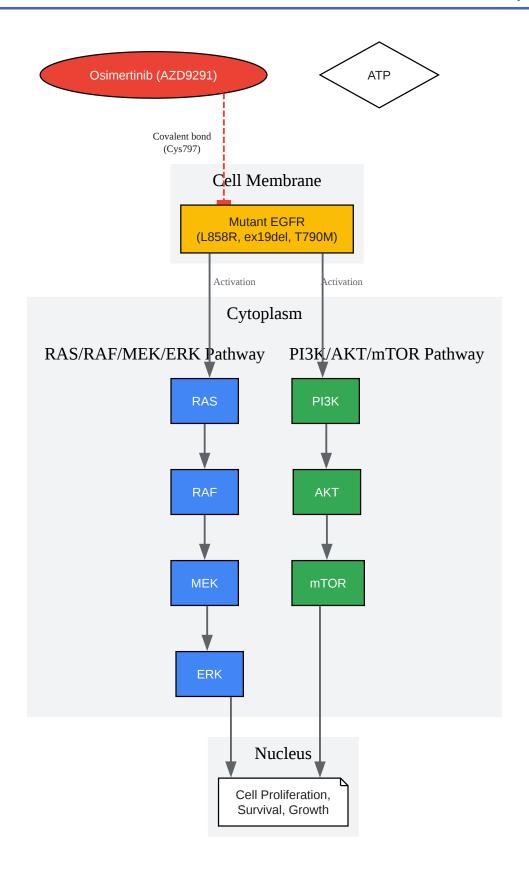
A detailed, multi-step synthesis procedure has been described in the literature, for example, in J. Med. Chem. 2014, 57, 8249-8267, and in various patents. One reported final step involves reacting N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N3-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with 3-chloropropanoyl chloride, followed by an elimination reaction to form the acrylamide.[9]

#### **Mechanism of Action**

Osimertinib functions as a targeted covalent inhibitor of the EGFR kinase domain.[3][8]

- Covalent Binding: The electrophilic acrylamide moiety of osimertinib forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of mutant EGFR.[3][4]
- Irreversible Inhibition: This covalent bond formation leads to the irreversible inhibition of the receptor's kinase activity.[8]
- Blockade of Downstream Signaling: By preventing ATP from binding and blocking
  autophosphorylation of the receptor, osimertinib effectively shuts down downstream prosurvival signaling pathways.[4][8] The two primary pathways inhibited are the
  RAS/RAF/MEK/ERK pathway, which is critical for cell division, and the PI3K/AKT/mTOR
  pathway, which is crucial for cell growth and survival.[4]
- Selectivity: Osimertinib exhibits significantly higher potency for EGFR harboring sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to its activity against wild-type EGFR.[4][7] This selectivity is a key factor in its improved therapeutic index and reduced side effects, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.[6]





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**Caption:** Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.



## **Quantitative Data Summary**

Osimertinib has demonstrated high potency in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)

| Cell Line | EGFR Mutation<br>Status | Osimertinib IC50<br>(nM) | Reference |
|-----------|-------------------------|--------------------------|-----------|
| PC-9      | Exon 19 deletion        | 13 - 54                  | [10]      |
| H3255     | L858R                   | 13 - 54                  | [10]      |
| H1975     | L858R / T790M           | < 15                     | [10]      |
| PC-9VanR  | Exon 19 del / T790M     | < 15                     | [10]      |
| LoVo      | Wild-Type               | 493.8                    | [11]      |

**Table 2: Pharmacokinetic Parameters of Osimertinib** 

| Parameter             | Value (in Humans) | Reference |
|-----------------------|-------------------|-----------|
| Half-life (t1/2)      | ~48 hours         | [12][13]  |
| Time to Steady State  | ~15 days          | [12][13]  |
| Oral Clearance (CL/F) | 14.3 L/h          | [12]      |
| Active Metabolites    | AZ5104, AZ7550    | [3][12]   |

# Table 3: Clinical Efficacy from FLAURA Trial (First-Line Treatment)



| Endpoint                        | Osimertinib | Comparator<br>(Gefitinib or<br>Erlotinib) | Hazard Ratio<br>(HR) | Reference |
|---------------------------------|-------------|---|----------------------|-----------|
| Median Overall<br>Survival (OS) | 38.6 months | 31.8 months                               | 0.80                 | [8]       |
| 12-month OS<br>Rate             | 89%         | 83%                                       | -                    | [8]       |
| 24-month OS<br>Rate             | 74%         | 59%                                       | -                    | [8]       |
| 36-month OS<br>Rate             | 54%         | 44%                                       | -                    | [8]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline typical protocols used in the characterization of osimertinib.

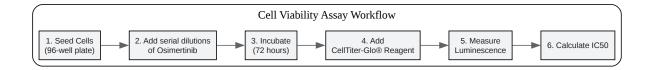
## In Vitro Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This assay determines the concentration-dependent cytotoxic effect of osimertinib.

- Cell Seeding: Seed EGFR-mutant (e.g., NCI-H1975) and wild-type cells in 96-well or 384well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of osimertinib (typically ranging from nanomolar to micromolar concentrations) or DMSO as a vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
- Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results against



the log of the drug concentration and fit a dose-response curve to determine the IC50 value.



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**Caption:** Workflow for a typical cell viability assay to determine IC50.

#### Western Blotting for Phospho-Protein Analysis

This protocol is used to visualize the inhibitory effect of osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

- Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of osimertinib for a specified time (e.g., 2-24 hours). For some cell lines, stimulation with EGF (e.g., 50 ng/mL) may be required to induce robust EGFR phosphorylation.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
  - Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), and anti-total ERK1/2. A loading control like anti-GAPDH is also used.



- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and apply an enhanced chemiluminescent (ECL) substrate.
   Visualize the protein bands using an imaging system.

### In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of osimertinib in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-H1975) into the flank of immunocompromised mice (e.g., Balb/c nude or SCID mice).
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, osimertinib at various doses).
- Drug Administration: Administer osimertinib or vehicle orally (by gavage) on a specified schedule (e.g., once daily).
- Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Endpoint: The study can be terminated when tumors in the control group reach a
  predetermined size, or after a specific duration of treatment. Tumors can be harvested for
  pharmacodynamic analysis (e.g., western blotting for p-EGFR).

#### Conclusion

Osimertinib represents a landmark achievement in precision oncology, born from a rational, structure-guided drug design program. Its high potency and selectivity against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, have established it as a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer. The comprehensive preclinical and clinical data underscore its efficacy and favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of osimertinib and the development of next-generation targeted therapies.



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#### References

- 1. benchchem.com [benchchem.com]
- 2. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. targetedonc.com [targetedonc.com]
- 5. One moment, please... [oncupdates.com]
- 6. ascopubs.org [ascopubs.org]
- 7. API SYNTHESIS INTERNATIONAL: AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC) [apisynthesisint.blogspot.com]
- 8. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC Oncology Practice Management [oncpracticemanagement.com]
- 9. WO2022132046A1 Improved process for preparing osimertinib or a salt thereof Google Patents [patents.google.com]
- 10. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD-9291 synthesis chemicalbook [chemicalbook.com]
- 12. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Osimertinib in Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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